Ethyl 7-acetamidoheptanoate
Description
Ethyl 7-acetamidoheptanoate (C₁₁H₂₁NO₃) is an ethyl ester derivative featuring a seven-carbon aliphatic chain with an acetamido (-NHCOCH₃) substituent at the 7th position. This compound is hypothesized to exhibit unique physicochemical properties due to the polarity of the acetamido group, which may enhance solubility in polar solvents compared to non-functionalized esters.
Properties
CAS No. |
54460-26-3 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
ethyl 7-acetamidoheptanoate |
InChI |
InChI=1S/C11H21NO3/c1-3-15-11(14)8-6-4-5-7-9-12-10(2)13/h3-9H2,1-2H3,(H,12,13) |
InChI Key |
MCGRSQBAGOYPTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
*Hypothetical data inferred from structural analogs.
Physicochemical Properties
- In contrast, biphenyl- or phenyl-substituted derivatives (e.g., ) exhibit higher hydrophobicity.
- Stability: Oxo-substituted compounds (e.g., ) may undergo keto-enol tautomerism or nucleophilic attacks at the carbonyl, whereas the acetamido group could confer resistance to hydrolysis under basic conditions.
Key Research Findings
- Bioactivity: Ethyl palmitate (a saturated ester) demonstrated reduced antennal responses in bees compared to polar compounds like 2-phenylethanol, underscoring the role of functional groups in bioactivity .
- Extract Utility : Ethyl acetate extracts of spices (e.g., clove, black pepper) contain bioactive compounds with antifungal properties, suggesting ethyl esters with polar groups may enhance antimicrobial efficacy .
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